4A7C-301

Parkinson's disease Nurr1 agonism Transcriptional activation

4A7C-301 is the optimized Nurr1 agonist, demonstrating 18.12-fold transcriptional activation. It is the superior choice for Parkinson's research, offering disease-modifying neuroprotection and oral brain exposure. Its unique SAR ensures unmatched Nurr1 selectivity over Nur77/Nor1. Ideal for studies requiring reliable in vivo efficacy without dyskinesia.

Molecular Formula C27H38ClN9
Molecular Weight 524.1 g/mol
Cat. No. B12394015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4A7C-301
Molecular FormulaC27H38ClN9
Molecular Weight524.1 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=CC(=NC(=N2)NCCNC3=C4C=CC(=CC4=NC=C3)Cl)N5CCN(CC5)CC
InChIInChI=1S/C27H38ClN9/c1-3-34-11-15-36(16-12-34)25-20-26(37-17-13-35(4-2)14-18-37)33-27(32-25)31-10-9-30-23-7-8-29-24-19-21(28)5-6-22(23)24/h5-8,19-20H,3-4,9-18H2,1-2H3,(H,29,30)(H,31,32,33)
InChIKeyWLTYONMUIIBIKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[4,6-bis(4-ethylpiperazin-1-yl)pyrimidin-2-yl]-N-(7-chloroquinolin-4-yl)ethane-1,2-diamine (4A7C-301) as an Optimized Nurr1 Agonist for Parkinson's Disease Research Procurement


N'-[4,6-bis(4-ethylpiperazin-1-yl)pyrimidin-2-yl]-N-(7-chloroquinolin-4-yl)ethane-1,2-diamine (also designated 4A7C-301; CAS not yet assigned) is a synthetic small-molecule agonist of the nuclear receptor Nurr1 (NR4A2), developed via systematic medicinal chemistry optimization of the 4-amino-7-chloroquinoline (4A7C) scaffold [1]. The compound features a 7-chloroquinoline moiety linked via an ethylenediamine spacer to a 4,6-bis(4-ethylpiperazin-1-yl)pyrimidine core, with a molecular weight of 524 Da and a calculated logP of 4.05 [2]. 4A7C-301 was identified as the most potent Nurr1 activator among over 570 screened derivatives, exhibiting robust neuroprotective effects in vitro and disease-modifying efficacy in multiple preclinical Parkinson's disease (PD) models [1].

Why Substituting N'-[4,6-bis(4-ethylpiperazin-1-yl)pyrimidin-2-yl]-N-(7-chloroquinolin-4-yl)ethane-1,2-diamine with Generic 4-Amino-7-chloroquinoline Analogs Fails in Nurr1-Targeted Parkinson's Research


The Nurr1 agonist activity of 4A7C-series compounds is exquisitely sensitive to the nature and position of substituents on the central pyrimidine ring [1]. Systematic structure-activity relationship (SAR) analysis of over 570 derivatives revealed that replacing the 4-ethylpiperazine groups with piperidine (4A7C-302) reduces activation fold-induction to 5.19-fold (EC50 = 950.63 nM), while using N-methylpiperazine (4A7C-306) or morpholine (4A7C-305) further diminishes potency [1]. Even a regioisomeric shift of the linker attachment point from the 2-position to the 4-position of the pyrimidine ring (4A7C-303) substantially lowers fold-induction compared to 4A7C-301 [1]. Consequently, generic substitution with other 7-chloroquinoline-containing compounds—including chloroquine (EC50 = 50.25 µM) or the earlier lead 4A7C-101 (EC50 = 121.22 nM)—cannot recapitulate the combination of high transcriptional activation, brain penetrance, and in vivo efficacy demonstrated by 4A7C-301 [1].

Quantitative Differentiation of 4A7C-301: Nurr1 Activation Potency, Binding Affinity, and In Vivo Brain Penetration Compared to Chloroquine and 4A7C-Series Analogs


Nurr1 Transcriptional Activation: 4A7C-301 Exhibits 7.7-Fold Lower EC50 and 3.8-Fold Higher Maximal Induction than Chloroquine

In a Nurr1-LBD luciferase reporter assay performed in SK-N-BE(2)C human neuroblastoma cells, 4A7C-301 achieved an EC50 of 6.53 µM with an 18.12-fold maximal induction, whereas chloroquine (CQ) displayed an EC50 of 50.25 µM [1]. The earlier lead compound 4A7C-101 exhibited an EC50 of 121.22 nM but with lower fold-induction than 4A7C-301 [1]. The combination of reduced EC50 and enhanced maximal transcriptional response distinguishes 4A7C-301 as the most effective Nurr1 activator in the 4A7C series [1].

Parkinson's disease Nurr1 agonism Transcriptional activation

Nurr1 Ligand Binding Affinity: 4A7C-301 Shows 21.7-Fold Higher Affinity than Chloroquine in TR-FRET Competition Assay

A time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay using fluorescent-labeled hydroxychloroquine (HCQFluo) demonstrated that 4A7C-301 competes with HCQFluo with an IC50 of 107.71 ± 14.14 nM, whereas chloroquine exhibits an IC50 of 2.33 ± 0.52 µM [1]. This represents a 21.7-fold higher binding affinity for the Nurr1 ligand-binding domain [1].

Nurr1 binding TR-FRET Ligand affinity

In Vivo Brain Penetration: 4A7C-301 Achieves Sustained Brain Exposure Following Oral Administration in Rats

Following oral administration of 4A7C-301 at 20 mg/kg to Sprague-Dawley rats, the compound demonstrated efficient brain penetration and was consistently maintained in brain tissue at multiple time points post-dose [1]. In contrast, chloroquine is known to accumulate in acidic organelles (e.g., lysosomes) and inhibits autophagy—a property that can confound neuroprotection studies [1]. 4A7C-301 does not inhibit autophagy in vitro at concentrations up to 100 µM [1].

Pharmacokinetics Brain penetration Oral bioavailability

In Vivo Neuroprotective Efficacy: 4A7C-301 Protects Dopamine Neurons and Improves Motor Function in MPTP Mouse Model of Parkinson's Disease

In the MPTP-induced mouse model of Parkinson's disease, 4A7C-301 significantly protected tyrosine hydroxylase (TH)-positive dopamine neurons in the substantia nigra pars compacta and improved motor deficits without inducing dyskinesia-like behaviors [1]. By comparison, L-DOPA—the standard-of-care symptomatic therapy—improves motor function but does not confer neuroprotection and is associated with dyskinesia upon chronic use [1]. Chloroquine was not evaluated in this model due to its lack of robust Nurr1 activation.

Neuroprotection MPTP model Motor function

Selectivity Profile: 4A7C-301 Activates Nurr1 with Minimal Cross-Reactivity to Nur77 and Nor1

In SK-N-BE(2)C cells expressing the ligand-binding domains of NR4A subfamily members (Nurr1, Nur77, Nor1), 4A7C-301 selectively activated Nurr1, whereas chloroquine showed broader activity across all three receptors [1]. Additionally, 4A7C-301 did not inhibit a panel of 97 kinases at 10 µM, demonstrating target-class selectivity [1].

Nuclear receptor selectivity NR4A family Off-target activity

Recommended Research Applications for 4A7C-301 Based on Quantitative Differentiation Evidence


Parkinson's Disease Preclinical Efficacy Studies Requiring Both Symptomatic and Disease-Modifying Endpoints

Given 4A7C-301's demonstrated protection of dopamine neurons and improvement of motor/olfactory function in the MPTP mouse model without dyskinesia [1], this compound is ideally suited for PD research programs evaluating dual symptomatic and neuroprotective outcomes. Unlike L-DOPA, which provides only symptomatic relief and induces dyskinesia, 4A7C-301 offers a disease-modifying profile that more closely aligns with therapeutic goals for PD intervention [1].

Nurr1 Transcriptional Activation Assays Requiring High Potency and Maximal Fold Induction

For cell-based luciferase reporter assays measuring Nurr1 transcriptional activity, 4A7C-301 provides an EC50 of 6.53 µM and an 18.12-fold maximal induction—the highest combination of potency and efficacy among the 4A7C series [1]. This makes it the preferred positive control or test compound for high-throughput screening campaigns targeting Nurr1 activation and for mechanistic studies of Nurr1-dependent gene expression programs in dopaminergic neurons [1].

In Vivo Brain Pharmacokinetic and Neuroprotection Studies Requiring Sustained CNS Exposure Without Autophagy Confounds

4A7C-301 is uniquely suited for studies requiring reliable brain exposure following oral administration, as demonstrated in Sprague-Dawley rats [1]. Critically, the compound does not inhibit autophagy at concentrations up to 100 µM [1], eliminating a major confounding factor present in chloroquine-based studies. Researchers investigating Nurr1-mediated neuroprotection in α-synuclein overexpression models should preferentially select 4A7C-301 over chloroquine or amodiaquine [1].

Selective NR4A Subfamily Pharmacology Studies

Investigators seeking to isolate Nurr1-specific signaling from broader NR4A family responses should use 4A7C-301 due to its selectivity for Nurr1 over Nur77 and Nor1 [1]. This selectivity, combined with its clean kinome profile at 10 µM [1], makes 4A7C-301 a superior tool for dissecting Nurr1-dependent pathways in neurodegenerative disease models without off-target kinase or nuclear receptor interference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4A7C-301

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.